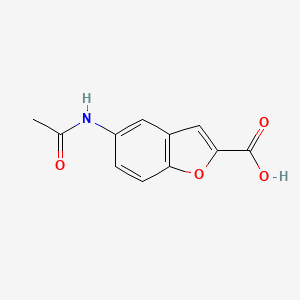

5-Acetaminobenzofuran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Acetaminobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Analgesic Properties

5-Acetaminobenzofuran-2-carboxylic acid has been studied for its analgesic and anti-inflammatory properties. Recent studies have indicated that derivatives of this compound exhibit significant activity against cyclooxygenase-2 (COX-2) receptors, which are implicated in pain and inflammation pathways. In-vivo studies demonstrated that these derivatives possess superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetaminophen .

1.2 Antimicrobial Activity

Research has shown that 5-acetamido derivatives, including this compound, exhibit antimicrobial properties against various pathogens. For instance, studies have reported moderate antibacterial activity against Escherichia coli and Candida albicans, suggesting potential as a therapeutic agent in treating infections .

Synthetic Applications

2.1 Chemical Synthesis

The compound is utilized as a building block in organic synthesis, particularly in the development of more complex molecules. Its structure allows for functionalization through various reactions such as acylation and cycloaddition, making it valuable in creating pharmaceutical intermediates and novel compounds .

2.2 Material Science

In materials science, this compound has been explored for its potential as a precursor in the synthesis of polymers and coatings. Its carboxylic acid group can facilitate interactions with other monomers, enhancing the properties of the resulting materials, such as thermal stability and adhesion .

Case Study: Analgesic Activity

A recent study investigated the analgesic effects of 5-acetamido derivatives through both in-silico and in-vivo methods. The findings indicated that these compounds not only bind effectively to COX-2 receptors but also demonstrate significant anti-nociceptive activity in animal models. The study highlighted the potential for developing new pain relief medications based on these findings .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of 5-acetamido derivatives, revealing their effectiveness against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that could lead to new treatments for fungal and bacterial infections .

Data Table: Summary of Applications

化学反応の分析

Carboxylic Acid Group Reactivity

The carboxylic acid moiety enables classical acid-base and nucleophilic acyl substitution reactions:

Salt Formation

Reacts with bases (e.g., NaOH, NaHCO₃) to form water-soluble carboxylate salts :

RCOOH+NaOH→RCOO−Na++H2O

This property is critical for pharmaceutical formulation, enhancing bioavailability .

Esterification

Forms esters via acid-catalyzed reactions with alcohols (Fischer esterification) :

RCOOH+R’OHH+RCOOR’+H2O

Yields depend on reaction conditions (e.g., 70–90% with ethanol at reflux) .

Amidation

Coupling with amines using carbodiimides (e.g., DCC) produces amides :

RCOOH+R’NH2DCCRCONHR’+CO2

This reaction is pivotal in medicinal chemistry for prodrug design .

Benzofuran Ring Reactivity

The benzofuran system undergoes electrophilic substitution, influenced by the electron-donating acetaminophen group:

Electrophilic Aromatic Substitution

-

Nitration : Occurs at the 4- and 6-positions under mixed acid conditions.

-

Halogenation : Bromination in acetic acid yields mono- or di-substituted derivatives depending on stoichiometry.

Table 1: Substituent Effects on Benzofuran Reactivity

| Position | Reactivity Trend | Example Reaction |

|---|---|---|

| 5- | Activated by acetaminophen group | Nitration (70% yield at 4-/6-) |

| 2- | Deactivated by carboxylic acid | Limited electrophilic attack |

Decarboxylation Reactions

Thermal or base-induced decarboxylation generates CO₂ and a benzofuran derivative:

RCOOHΔ or baseRH+CO2

-

Proceeds via a six-membered transition state, favored at >150°C .

-

Rate increases with electron-withdrawing substituents on the ring .

Oxidative Pathways

The acetaminophen group undergoes oxidation under strong oxidizing agents (e.g., KMnO₄):

Quinone Formation

Oxidation of the acetaminophen’s aromatic amine generates a quinone structure:

Ar-NHCOCH3[O]Ar=O+byproducts

This reaction is pH-dependent, with optimal yields in acidic media .

Side-Chain Oxidation

The methyl group in acetaminophen oxidizes to a carboxyl group under harsh conditions:

-OCH3→-COOH (via -CHO intermediate)

Protective Group Chemistry

The carboxylic acid can be protected as an ester (e.g., methyl ester) for subsequent reactions:

-

Methylation : Using CH₂N₂ in ether yields the methyl ester (95% purity) .

-

Deprotection : Acid hydrolysis regenerates the free carboxylic acid .

Table 2: Reaction Yields Under Standard Conditions

Mechanistic Considerations

-

Steric Effects : The 2-carboxylic acid group hinders electrophilic attack at adjacent positions .

-

Electronic Effects : The acetaminophen group donates electrons via resonance, activating the benzofuran ring for substitution .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve nucleophilic acyl substitution rates .

特性

分子式 |

C11H9NO4 |

|---|---|

分子量 |

219.19 g/mol |

IUPAC名 |

5-acetamido-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO4/c1-6(13)12-8-2-3-9-7(4-8)5-10(16-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

InChIキー |

IPIFRTPPBPQDNK-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=C2)C(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。